REACTION_SMILES
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[CH3:26][OH:27].[CH:21]([O-:22])=[O:23].[NH4+:24].[OH2:25].[c:1]1([CH2:2][N:8]2[CH2:9][C:10](=[O:20])[N:11]([c:14]3[n:15][cH:16][cH:17][cH:18][cH:19]3)[CH2:12][CH2:13]2)[cH:3][cH:4][cH:5][cH:6][cH:7]1>>[NH:8]1[CH2:9][C:10](=[O:20])[N:11]([c:14]2[n:15][cH:16][cH:17][cH:18][cH:19]2)[CH2:12][CH2:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C[O-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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O=C1CN(Cc2ccccc2)CCN1c1ccccn1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CN(Cc2ccccc2)CCN1c1ccccn1
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Name
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Type
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product
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Smiles
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O=C1CNCCN1c1ccccn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |